molecular formula C22H18N2O4 B2744360 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate CAS No. 690641-13-5

2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2744360
CAS No.: 690641-13-5
M. Wt: 374.396
InChI Key: CEMVHGZIWHFVGV-UHFFFAOYSA-N
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Description

2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core, a pyridin-2-ylmethyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the reaction of the naphthofuran intermediate with a pyridin-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the desired carbamoyl linkage.

    Acetylation: The final step is the acetylation of the hydroxyl group on the naphthofuran ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthofuran-5-carboxylic acid.

    Reduction: Formation of 2-Methyl-3-((pyridin-2-ylmethyl)amino)naphtho[1,2-b]furan.

    Substitution: Formation of halogenated derivatives of the naphthofuran ring.

Scientific Research Applications

2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl methyl ester
  • 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl ethyl ester
  • 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl propyl ester

Uniqueness

The uniqueness of 2-Methyl-3-((pyridin-2-ylmethyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the acetate ester group may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical development.

Properties

IUPAC Name

[2-methyl-3-(pyridin-2-ylmethylcarbamoyl)benzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-20(22(26)24-12-15-7-5-6-10-23-15)18-11-19(28-14(2)25)16-8-3-4-9-17(16)21(18)27-13/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVHGZIWHFVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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